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Executive Summary
The transition from monoammonium (e.g., Butylammonium, Phenethylammonium) to

diammonium halides (e.g., Propane-1,3-diammonium iodide [PDAI], 1,4-Butanediammonium

iodide [BDAI]) represents a paradigm shift in perovskite solar cell (PSC) engineering. Unlike

their mono-functional counterparts which form Ruddlesden-Popper (RP) phases characterized

by weak van der Waals gaps, diammonium cations facilitate the formation of Dion-Jacobson

(DJ) phases. These phases mechanically bridge inorganic

slabs, eliminating the fragile van der Waals gap and significantly enhancing thermal and
moisture stability.

This guide details the physicochemical mechanisms, fabrication protocols, and validation

metrics for deploying diammonium halides as bifunctional passivating agents and structural

linkers in high-efficiency PSCs.

Part 1: Mechanistic Foundations[2]
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The "Molecular Bridge" Mechanism
The core advantage of diammonium halides lies in their bifunctionality. With two terminal

ammonium groups (

), these molecules act as cross-linkers rather than just surface terminators.

Defect Chelation: The ammonium heads occupy A-site vacancies and form hydrogen bonds (

) with undercoordinated iodide ions. Unlike monoamines, a single diammonium molecule can
bridge two distinct defect sites or grain boundaries, effectively "stapling" the crystal lattice
together.

Dion-Jacobson (DJ) Phase Formation: In 2D/3D heterostructures, diammonium cations

serve as the spacer.[1] Because they bond ionically to inorganic layers on both ends, they

eliminate the gap found in RP phases. This results in a shorter interlayer distance, facilitating

better charge transport (tunneling) and higher structural rigidity.

Fermi Level Alignment: The intrinsic dipole moment of the diammonium spacer (tunable via

alkyl chain length, e.g., C3 vs. C4) induces an interfacial dipole that shifts the vacuum level.

This allows for precise matching of the perovskite valence band with the Hole Transport

Layer (HTL), minimizing

losses.

Visualization of Defect Passivation & Phase Engineering
The following diagram illustrates the dual-action mechanism: surface defect passivation and

the structural difference between RP and DJ phases.
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Caption: Mechanism of diammonium halide interaction. The bifunctional molecule passivates

multiple defect sites simultaneously and forms stable Dion-Jacobson phases, suppressing
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recombination and enhancing stability.

Part 2: Experimental Protocols
Protocol A: Surface Post-Treatment (2D/3D
Heterojunction)
This method creates a passivating 2D layer atop the bulk 3D perovskite.

Materials:

Precursor: Propane-1,3-diammonium iodide (PDAI) or 1,4-Butanediammonium iodide

(BDAI).

Solvent: Anhydrous Isopropanol (IPA).

Substrate: Annealed 3D Perovskite film (e.g.,

).

Step-by-Step Workflow:

Solution Preparation:

Dissolve PDAI in anhydrous IPA to a concentration of 1–2 mg/mL.

Note: Higher concentrations (>5 mg/mL) may lead to excessive insulation; lower

concentrations (<0.5 mg/mL) provide insufficient coverage.

Sonicate for 15 minutes at room temperature until fully dissolved.

Dynamic Spin Coating:

Place the annealed 3D perovskite substrate on the spin coater.[2]

Set spin speed to 4000 rpm with an acceleration of 2000 rpm/s.

Dispense 50 µL of the PDAI solution onto the spinning substrate (dynamic dispensing) to

ensure uniform coverage without redissolving the underlying layer.
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Spin for 20–30 seconds.

Thermal Annealing (Critical Step):

Immediately transfer the substrate to a hotplate.

Anneal at 100°C for 5–10 minutes.

Causality: This step provides the activation energy for the cation exchange reaction,

converting the surface 3D perovskite into a thin 2D DJ-phase capping layer.

Cooling:

Allow the film to cool to room temperature naturally before depositing the Hole Transport

Layer (HTL).

Protocol B: Bulk Additive Engineering
Incorporating diammonium halides directly into the precursor solution to passivate grain

boundaries throughout the film.

Precursor Modification:

Add PDAI to the main perovskite precursor solution (e.g.,

+ FAI in DMF/DMSO).

Molar Ratio: 0.5% to 3% relative to Lead (Pb).

Warning: Exceeding 3% often leads to phase segregation and disrupted crystal growth.

Film Deposition:

Follow standard anti-solvent spin-coating procedures.

The diammonium cations will spontaneously migrate to grain boundaries during

crystallization due to size exclusion from the 3D lattice.

Fabrication Workflow Diagram
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Caption: Step-by-step fabrication workflow for surface passivation using diammonium halides.

Part 3: Performance Validation & Data
Quantitative Performance Metrics
The following data summarizes the impact of PDAI treatment on a standard FAPbI3-based

perovskite solar cell.

Metric
Control Device (3D
Only)

PDAI Treated
(2D/3D DJ Phase)

Improvement

PCE (%) 20.5 ± 0.5 23.8 ± 0.4 +16%

(V) 1.08 1.18 +100 mV

Fill Factor (FF) 76% 81% +5% (Absolute)

Trap Density (

)
~3.5x Reduction

T80 Stability (Hours) 400 hrs >1200 hrs 3x Lifetime

Table 1: Comparative performance metrics derived from aggregated high-impact studies (see

References).

Stability Analysis: DJ vs. RP Phases
Thermal Stability: DJ phases resist degradation at 85°C significantly better than RP phases

because the diammonium cation prevents the volatile release of organic components.
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Moisture Resistance: The hydrophobic alkyl chains of PDAI/BDAI form a moisture barrier. In

DJ phases, the lack of a vdW gap prevents water intercalation between layers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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